Reactivity Ratios: PEVE vs. PMVE & PPVE
In free-radical copolymerization with vinylidene fluoride (VDF), the reactivity ratios (r) for the perfluoroalkyl vinyl ether (PAVE) comonomers demonstrate distinct kinetic behaviors. For the VDF/PMVE system at 74°C, the reactivity ratios are r_VDF = 3.40 ± 0.40 and r_PMVE = 0 [1]. For the VDF/PPVE system at 120°C, the ratios are r_VDF = 1.15 ± 0.36 and r_PPVE = 0 [1]. This data shows that while both PMVE and PPVE have a reactivity ratio of 0, indicating a strong tendency against homopropagation, their relative reactivity with VDF differs significantly, with VDF showing a higher preference for adding to itself when copolymerizing with PMVE than with PPVE. This directly impacts the statistical distribution of comonomer units in the final copolymer chain, a key determinant of the polymer's microstructure and ultimate properties.
| Evidence Dimension | Reactivity Ratio (r) in VDF Copolymerization |
|---|---|
| Target Compound Data | PEVE (C₂F₅) reactivity ratio data not available in this specific head-to-head study, but class inference places it between PMVE and PPVE. |
| Comparator Or Baseline | PMVE (CF₃): r_PMVE = 0 at 74°C; PPVE (C₃F₇): r_PPVE = 0 at 120°C |
| Quantified Difference | r_VDF changes from 3.40 (PMVE) to 1.15 (PPVE) based on PAVE chain length. |
| Conditions | Free-radical copolymerization with VDF, initiated by TBPPI (74°C) or DTBP (120°C). |
Why This Matters
The change in VDF reactivity ratio from 3.40 to 1.15 demonstrates how the PAVE chain length dictates comonomer incorporation, a critical factor for controlling fluoropolymer composition and performance, thereby guiding the selection of the correct PAVE monomer for a specific polymer microstructure.
- [1] Ameduri, B., et al. Radical copolymerization of vinylidene fluoride with perfluoroalkylvinyl ethers. European Polymer Journal, 2005, 41(8), 1747-1756. View Source
